1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of methoxy groups attached to phenethyl and phenoxy moieties, linked through a but-2-yn-1-yl chain to a urea functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 4-Methoxyphenethylamine: This can be synthesized from 4-methoxybenzaldehyde through reductive amination.
Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-ylamine: This intermediate can be prepared by reacting 2-methoxyphenol with 4-bromo-2-butyne in the presence of a base.
Formation of the Urea Derivative: The final step involves the reaction of 4-Methoxyphenethylamine with 4-(2-Methoxyphenoxy)but-2-yn-1-ylamine in the presence of a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 2-methoxybenzoic acid.
Reduction: Formation of 1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-ene-1-yl)urea or 1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)butyl)urea.
Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure, which may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxy groups and the urea moiety can form hydrogen bonds and other interactions with biological targets, influencing their function. The alkyne and phenyl groups may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in proteins or other macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)butyl)urea: Similar structure but with a saturated butyl chain instead of an alkyne.
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-ene-1-yl)urea: Similar structure but with an alkene moiety.
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)propyl)urea: Similar structure but with a shorter propyl chain.
Uniqueness
1-(4-Methoxyphenethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is unique due to the presence of the alkyne moiety, which can impart distinct chemical reactivity and biological activity compared to its saturated or alkene counterparts. The combination of methoxy groups and the urea linkage also contributes to its unique properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-25-18-11-9-17(10-12-18)13-15-23-21(24)22-14-5-6-16-27-20-8-4-3-7-19(20)26-2/h3-4,7-12H,13-16H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOHERPWKUYXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC#CCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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